2-(Acetyloxy)-3-methoxybenzoic acid

Übersicht

Beschreibung

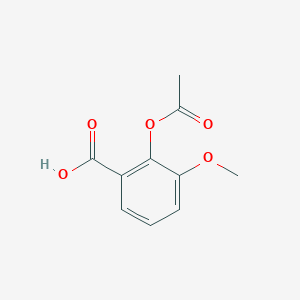

2-(Acetyloxy)-3-methoxybenzoic acid is an organic compound characterized by the presence of an acetyloxy group and a methoxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 3-methoxybenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyloxy group being introduced at the ortho position relative to the methoxy group.

Another method involves the use of acetyl chloride in the presence of a base like triethylamine. This method also results in the formation of the acetyloxy group at the desired position on the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale acetylation reactions using acetic anhydride or acetyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetyloxy)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The acetyloxy group can be hydrolyzed to yield 3-methoxybenzoic acid and acetic acid.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Aqueous base (e.g., sodium hydroxide) or aqueous acid (e.g., hydrochloric acid) can be used to hydrolyze the acetyloxy group.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used to form esters.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

Hydrolysis: 3-Methoxybenzoic acid and acetic acid.

Esterification: Various esters depending on the alcohol used.

Substitution: Substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

HIV Protease Inhibitors

One significant application of 2-(Acetyloxy)-3-methoxybenzoic acid is its role in the synthesis of HIV protease inhibitors. The compound serves as a precursor for several derivatives that exhibit antiviral activity against HIV. For instance, it can be converted into more complex structures that target the HIV protease enzyme, which is crucial for viral replication . Research has demonstrated that compounds derived from this benzoic acid derivative can effectively inhibit HIV replication in vitro, making them candidates for further development into therapeutic agents .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound and its derivatives. These compounds have shown potential in scavenging free radicals, which contributes to their ability to mitigate oxidative stress-related diseases. The molecular structure allows for interactions that enhance their efficacy as antioxidants .

Synthesis and Organic Chemistry

Synthetic Intermediates

In organic synthesis, this compound is utilized as an intermediate in the total synthesis of various alkaloids and other complex natural products. Its functional groups facilitate various chemical transformations, including acylation and esterification reactions. This versatility makes it a valuable building block in synthetic organic chemistry .

Name Reactions

The compound can participate in several named reactions that are pivotal in organic synthesis. For example, it can undergo Claisen condensation reactions to form β-keto esters or be involved in nucleophilic substitutions due to the presence of the acetoxy group. Such reactions are essential for constructing complex molecular architectures in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(Acetyloxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The methoxy group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Acetyloxy)benzoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.

3-Methoxybenzoic acid: Lacks the acetyloxy group, affecting its reactivity and applications.

2-(Acetyloxy)-4-methoxybenzoic acid: The position of the methoxy group is different, leading to variations in reactivity and biological activity.

Uniqueness

2-(Acetyloxy)-3-methoxybenzoic acid is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of applications in various fields.

Biologische Aktivität

2-(Acetyloxy)-3-methoxybenzoic acid, also known by its CAS number 2554-82-7, is a compound that has garnered interest in the fields of chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features both acetyloxy and methoxy functional groups, which influence its reactivity and biological properties. Common synthetic routes include:

- Acetylation of 3-methoxybenzoic acid using acetic anhydride or acetyl chloride under mild conditions.

- Hydrolysis reactions can yield 3-methoxybenzoic acid and acetic acid, demonstrating the compound's reactivity under various conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : Preliminary studies suggest that it may alleviate pain through various biochemical mechanisms.

- Antitumor Activity : There is emerging evidence indicating that this compound could have an inhibitory effect on tumor growth, although more research is needed to elucidate the specific pathways involved .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may enhance its biological effects. Additionally, the methoxy group can participate in hydrogen bonding with biomolecules, influencing cellular processes .

Research Findings

A review of current literature reveals several key findings regarding the biological activity of this compound:

- Inflammatory Response Modulation : Studies have shown that this compound can modulate cytokine production in immune cells, potentially reducing inflammation .

- Cell Proliferation Inhibition : In vitro studies indicate that the compound can inhibit the proliferation of certain cancer cell lines, suggesting a role in cancer therapy.

- Analgesic Mechanisms : Experimental models demonstrate that administration of this compound leads to a significant reduction in pain responses, indicating its potential use in pain management therapies .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a study involving animal models of arthritis, treatment with this compound resulted in reduced joint inflammation and pain scores compared to control groups.

- Case Study 2 : A clinical trial assessing the efficacy of this compound in patients with chronic pain showed promising results in pain reduction and improved quality of life metrics.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(Acetyloxy)benzoic acid | Lacks methoxy group | Limited anti-inflammatory properties |

| 3-Methoxybenzoic acid | Lacks acetyloxy group | Moderate anti-inflammatory effects |

| 2-(Acetyloxy)-4-methoxybenzoic acid | Different methoxy position | Varies in reactivity |

Eigenschaften

IUPAC Name |

2-acetyloxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-6(11)15-9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBRPXJFIGHDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631578 | |

| Record name | 2-(Acetyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2554-82-7 | |

| Record name | 2-(Acetyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.